molecular formula C13H13N B074524 4-Amino-4'-methylbiphenyl CAS No. 1204-78-0

4-Amino-4'-methylbiphenyl

Cat. No. B074524
CAS RN: 1204-78-0
M. Wt: 183.25 g/mol
InChI Key: NQVLOHKMEASTMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-Amino-4'-methylbiphenyl has been explored through various methods. Notably, mechanochemistry has been employed as an efficient, solvent-free method for synthesizing 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction of aromatic aldehydes, malononitrile, and acetone in the presence of catalytic NaOMe under grindstone conditions, highlighting an environmentally friendly approach (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-4'-methylbiphenyl has been detailed through X-ray diffraction and other spectroscopic methods. For example, the molecular structures of specific derivatives were reported, showcasing asymmetric units and highlighting intermolecular interactions critical for stability (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving amino-biphenyl compounds have been studied, particularly focusing on bioorthogonal reactions. The introduction of functional groups for these reactions into peptides and proteins demonstrates the chemical versatility and potential application of these compounds in biological contexts (Forbes et al., 2016).

Physical Properties Analysis

The physical properties of 4-Amino-4'-methylbiphenyl derivatives, such as fluorescence enhancement and the impact of N-phenyl substitutions, have been explored. The introduction of N-phenyl substituents leads to a more planar ground-state geometry, affecting the absorption and fluorescence spectra, which is essential for applications in materials science and engineering (Yang, Chiou, & Liau, 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of amino-biphenyl compounds have been studied. For instance, the hemolytic properties and the effect of the side chain structure on these properties of certain 4,4'-dihydroxybiphenyl derivatives have been investigated, providing insights into the safety and potential biological effects of these compounds (Zanoza et al., 2016).

Scientific Research Applications

  • Synthesis of High-Washability Dyes

    • Application: 4-Amino-4’-methylbiphenyl is used in the synthesis of high-washability dyes .
    • Results: These dyes provide high color fastness on cellulose diacetate without excess wastewater discharge during washing .
  • Synthesis of Biphenyl Derivatives

    • Application: 4-Amino-4’-methylbiphenyl can be used in the synthesis of biphenyl derivatives .
    • Method: The synthesis involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • Results: The synthesized compounds have a wide range of biological and medicinal applications .
  • Synthesis of 4-Aminocoumarin Derivatives

    • Application: 4-Amino-4’-methylbiphenyl could potentially be used in the synthesis of 4-aminocoumarin derivatives .
    • Results: 4-Aminocoumarins and their related compounds represent an important class of a versatile scaffold in organic synthesis and have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
  • Electrochemically-driven Actuators

    • Application: While not directly mentioned, 4-Amino-4’-methylbiphenyl could potentially be used in the development of materials for electrochemically-driven actuators .
    • Results: Electrochemically-driven actuators are particularly distinguished by their operation through ion diffusion or intercalation-induced volume changes .

Safety And Hazards

4-Amino-4’-methylbiphenyl may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only in a well-ventilated area, avoid breathing dust, and wear protective equipment . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVLOHKMEASTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036833
Record name 4-Amino-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6036833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4'-methylbiphenyl

CAS RN

1204-78-0
Record name 4′-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4'-methylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-4'-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6036833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methyl-[1,1-biphenyl]-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-4'-METHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S734CVY4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DJ Byron, GW Gray, RC Wilson - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
Measurement of the ionisation constants for a range of 3′- and 4′-substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls has confirmed the earlier conclusion that the …
Number of citations: 22 pubs.rsc.org
JH Parish, MC Whiting - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… 2-Amino-4’-methylbiphenyl 4-Amino-2’-methylbiphenyl 4-Amino-4’-methylbiphenyl … The more polar 4-aminobiphenyl fractions gave 4-amino4'-methylbiphenyl (669 mg.), m. p. …
Number of citations: 15 pubs.rsc.org
Z You, MD Brezzell, SK Das, BH Hooberman… - Mutation Research …, 1994 - Elsevier
… 4-aminobiphenyl series included 4-amino-, 4-amino-4'-chloro-, 4-amino4'-nitro-, 4,4'-diamino-, 4-amino-4'-cyano-, 4amino-4'-iodo-, 4-amino-4'-hydroxy- and 4amino-4'-methylbiphenyl. …
Number of citations: 24 www.sciencedirect.com
M Nishimura, M Ueda, N Miyaura - Tetrahedron, 2002 - Elsevier
… , 23 4-methyl-2′-methoxycarbonylbiphenyl, 23 4-methyl-p-terphenyl, 23 4-methyl-4′-methoxybiphenyl, 24 4-methyl-3′-methoxybiphenyl, 24 4-amino-4′-methylbiphenyl, 24 4-N,N-…
Number of citations: 116 www.sciencedirect.com
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com
H Zhang, D Li, B Liu, Y Ma, W Zhou… - The Journal of …, 2020 - ACS Publications
… 3D perovskites, two kinds of monoamino 2D perovskite materials were investigated, namely, p-toluidine ([CH 3 (C 6 H 4 )NH 3 ] 2 PbI 4 , (PT) 2 PbI 4 ) and 4-amino-4′-methylbiphenyl ([…
Number of citations: 12 pubs.acs.org
D Ren - 1998 - nlc-bnc.ca
… This is demonstrated by the cornparison of the NMR of 4-biphenylyl azides and the corresponding amines, for ,example, that of 4-amino-4'methylbiphenyl and 4-azido-4'-methylbiphenyl …
Number of citations: 6 www.nlc-bnc.ca
T Zhou, S Ma, F Nahra, AMC Obled, A Poater… - Iscience, 2020 - cell.com
The development of more reactive, general, easily accessible, and readily available Pd(II)–NHC precatalysts remains a key challenge in homogeneous catalysis. In this study, we …
Number of citations: 58 www.cell.com
T Zhou, S Ma, F Nahra, A Obled, A Poater Teixidor… - 2020 - dugi-doc.udg.edu
The archives correspond on the one hand, to a document with the complementary information of the transparent methods of figures S1-S113, schemes S1-S8 and tables S1 and S2 of …
Number of citations: 0 dugi-doc.udg.edu
WS Friedlander - 1954 - search.proquest.com
A carbonyl group attached to an aromatic system is known tobe a relatively poor activator for attack on this system by anucleophilic reagent. However, if the carbonyl group is …
Number of citations: 0 search.proquest.com

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